molecular formula C14H14BrNO4S B2972164 5-bromo-2-methoxy-N-(4-methoxyphenyl)benzenesulfonamide CAS No. 876703-06-9

5-bromo-2-methoxy-N-(4-methoxyphenyl)benzenesulfonamide

Cat. No.: B2972164
CAS No.: 876703-06-9
M. Wt: 372.23
InChI Key: GCYVLYCOMYLVCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-2-methoxy-N-(4-methoxyphenyl)benzenesulfonamide is an organic compound with the molecular formula C14H14BrNO4S. This compound is characterized by the presence of a bromine atom, two methoxy groups, and a sulfonamide group attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-methoxy-N-(4-methoxyphenyl)benzenesulfonamide typically involves the following steps:

    Methoxylation: The methoxy groups are introduced via nucleophilic substitution reactions using methanol (CH3OH) and a base such as sodium hydroxide (NaOH).

    Sulfonamidation: The sulfonamide group is introduced by reacting the brominated and methoxylated benzene derivative with a suitable sulfonamide reagent, such as sulfonyl chloride (SO2Cl2), in the presence of a base like pyridine (C5H5N).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-bromo-2-methoxy-N-(4-methoxyphenyl)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The sulfonamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides in the presence of a suitable catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a palladium catalyst.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzene derivatives.

Scientific Research Applications

5-bromo-2-methoxy-N-(4-methoxyphenyl)benzenesulfonamide is a sulfonamide compound with a bromine atom and methoxy groups on its aromatic rings. It has a benzenesulfonamide core with a bromine substituent at the 5-position and methoxy groups at the 2- and 4-positions of the phenyl rings. The molecular formula is C14H14BrNO5S. This compound has garnered interest for its potential therapeutic applications, especially in anticancer research . It is intended for research purposes only and should not be used for human therapeutic or veterinary applications.

Scientific Research Applications

This compound has several applications in scientific research:

Anticancer Research:

  • Cytotoxic Effects: Derivatives of sulfonamides with similar structures to this compound have demonstrated cytotoxic effects against various cancer cell lines, including HeLa and MCF7 cells .
  • Inhibition of Microtubule Polymerization: The compound's mechanism of action is believed to involve the inhibition of microtubule polymerization by targeting tubulin proteins within cells.
  • Multidrug Resistance (MDR) insensitivity: Some studies suggest that these compounds may not be substrates for multidrug resistance proteins, which could enhance their efficacy in cancer therapy .
  • Antiproliferative Potency: Research indicates that this compound exhibits nanomolar antiproliferative potency . It can severely disrupt the microtubule network in cells and arrest cells at the G2/M cell-cycle phase, confirming its tubulin-targeting activity .
  • Apoptotic Cell Death: Studies have shown that the compound can trigger apoptotic cell death and induce autophagy in cancer cells .
  • Tumor Cell activity: Derivatives of the compound have been shown to be effective against tumor cells, but their potency can vary based on methoxy positioning.

Interaction and Binding Studies:

  • Hydrogen Bond Formation: Interaction studies have indicated that this compound can form hydrogen bonds and other non-covalent interactions within its crystal structure. These interactions are crucial for understanding its biological activity and stability.
  • Molecular Docking: Molecular docking studies have been conducted to predict how this compound interacts with specific biological targets, providing insights into its mechanism of action and potential therapeutic effects. These studies also show the binding mode of benzenesulphonamides to the colchicine site of tubulin .

** structural activity relationship (SAR) Exploration:**

  • The unique combination of a bromine atom and methoxy groups in this compound distinguishes it from other sulfonamides. This specific arrangement contributes to its enhanced biological activity and potential therapeutic applications, particularly in cancer treatment.

Data Table: Related Compounds and Their Activities

Compound NameStructural FeaturesBiological Activity
N-(4-methoxyphenyl)-2,5-dimethoxyanilineContains dimethoxy groupsAnticancer activity against various cell lines
5-bromo-N-(4-methoxyphenyl)benzenesulfonamideLacks methoxy at position 2Similar anticancer properties but less potent
N-(5-methoxyphenyl)-4-methoxybenzenesulfonamideDifferent methoxy positioningEffective against tumor cells but varies in potency. Also found to have sub-micromolar cytotoxicity against HeLa and HT-29 human tumour cell lines and were particularly effective against MCF7. The active compounds inhibit microtubular protein polymerisation at micromolar concentrations, thus pointing at tubulin as the target .

Mechanism of Action

The mechanism of action of 5-bromo-2-methoxy-N-(4-methoxyphenyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target molecule, inhibiting its activity or altering its function. This interaction can lead to various biological effects, depending on the target and the pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-2-methoxybenzenesulfonamide
  • 5-bromo-N-ethyl-2-methoxybenzenesulfonamide
  • N-benzyl-5-bromo-2-methoxybenzenesulfonamide

Uniqueness

5-bromo-2-methoxy-N-(4-methoxyphenyl)benzenesulfonamide is unique due to the presence of both bromine and methoxy groups, which confer specific chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in various research fields.

Biological Activity

5-Bromo-2-methoxy-N-(4-methoxyphenyl)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and antimicrobial applications. This article provides an overview of its biological activity, including mechanisms of action, case studies, and comparative data.

Chemical Structure and Properties

The compound can be described structurally as follows:

  • Molecular Formula : C15_{15}H16_{16}BrN1_{1}O3_{3}S1_{1}
  • Molecular Weight : 367.26 g/mol

The biological activity of this compound primarily involves its interaction with cellular components, particularly:

  • Tubulin Inhibition : Similar compounds have been shown to disrupt microtubule polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis in cancer cells .
  • Antimicrobial Activity : The sulfonamide moiety is known for its antibacterial properties, with derivatives exhibiting varying degrees of effectiveness against different bacterial strains .

Anticancer Activity

Recent studies have demonstrated that compounds within this class exhibit significant cytotoxic effects against various cancer cell lines. The following table summarizes key findings:

CompoundCell LineIC50_{50} (µM)Mechanism
This compoundHeLa<1.0Tubulin polymerization inhibition
This compoundMCF70.5Apoptosis induction
This compoundHT-29<1.0G2/M phase arrest

These results indicate that the compound is a potent inhibitor of cell proliferation, particularly in breast and cervical cancer models.

Antimicrobial Activity

The compound has also shown potential in antimicrobial applications. A study reported the minimum inhibitory concentration (MIC) values against several bacterial strains:

Bacterial StrainMIC (mg/mL)
E. coli6.72
S. aureus6.63
Pseudomonas aeruginosa7.00

These findings suggest that the compound could serve as a basis for developing new antimicrobial agents .

Case Studies

  • Antitumor Efficacy : A study demonstrated that derivatives of benzenesulfonamides significantly inhibited microtubule dynamics in cancer cells, leading to effective tumor suppression in vivo . The binding mode to tubulin was confirmed through spectroscopic techniques.
  • Antimicrobial Properties : Another investigation into the antimicrobial activity of related sulfonamides revealed promising results against resistant strains of bacteria, indicating that modifications in the structure could enhance efficacy against various pathogens .

Properties

IUPAC Name

5-bromo-2-methoxy-N-(4-methoxyphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrNO4S/c1-19-12-6-4-11(5-7-12)16-21(17,18)14-9-10(15)3-8-13(14)20-2/h3-9,16H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCYVLYCOMYLVCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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